molecular formula C10H12ClN3 B13256048 Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride CAS No. 93115-68-5

Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride

Cat. No.: B13256048
CAS No.: 93115-68-5
M. Wt: 209.67 g/mol
InChI Key: DBJUPRJGZOIAEF-UHFFFAOYSA-N
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Description

Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of an amino group at the 3-position, a methyl group at the 1-position, and a phenyl group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process generally includes the preparation of intermediate compounds, followed by purification and conversion to the hydrochloride salt form. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro-pyrazoles, hydrazine derivatives, and substituted phenyl-pyrazoles. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-5-phenylpyrazole
  • 3-Amino-1-methyl-4-(substituted phenyl)pyrazoles
  • 3-Amino-1-methyl-4-phenylpyrazole derivatives

Uniqueness

Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the phenyl group at the 4-position enhances its reactivity and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

93115-68-5

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

1-methyl-4-phenylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8;/h2-7H,1H3,(H2,11,12);1H

InChI Key

DBJUPRJGZOIAEF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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